Coccinelline

Beschreibung

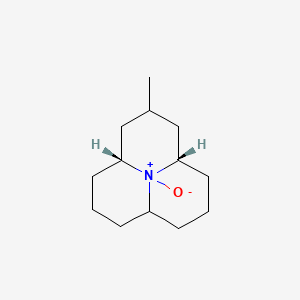

Structure

3D Structure

Eigenschaften

CAS-Nummer |

34290-97-6 |

|---|---|

Molekularformel |

C13H23NO |

Molekulargewicht |

209.33 g/mol |

IUPAC-Name |

(1R,5S)-3-methyl-13-oxido-13-azoniatricyclo[7.3.1.05,13]tridecane |

InChI |

InChI=1S/C13H23NO/c1-10-8-12-6-2-4-11-5-3-7-13(9-10)14(11,12)15/h10-13H,2-9H2,1H3/t10?,11?,12-,13+,14? |

InChI-Schlüssel |

NJQZDKSCLZDPMI-LJZITESISA-N |

SMILES |

CC1CC2CCCC3[N+]2(C(C1)CCC3)[O-] |

Isomerische SMILES |

CC1C[C@H]2CCCC3[N+]2([C@H](C1)CCC3)[O-] |

Kanonische SMILES |

CC1CC2CCCC3[N+]2(C(C1)CCC3)[O-] |

Synonyme |

coccinelline |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Coccinelline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of coccinelline alkaloids, with a primary focus on this compound, the defensive N-oxide alkaloid produced by the seven-spot ladybird, Coccinella septempunctata. This document details the biosynthetic origins, physicochemical properties, and pharmacological activities of these compounds. Furthermore, it provides detailed experimental protocols for their extraction, purification, and analysis, along with visualizations of key processes and pathways.

Introduction

This compound and its precursor, prethis compound, are prominent members of the coccinellid family of alkaloids, which are primarily found in ladybird beetles (Coleoptera: Coccinellidae). These alkaloids serve as a crucial chemical defense mechanism, deterring predators through their bitter taste and toxicity.[1][2] The characteristic release of these compounds from the leg joints of ladybirds upon provocation is a well-documented defense strategy.[1][2]

The unique tricyclic azaphenalene structure of this compound has garnered significant scientific interest.[3] Beyond its ecological role, this compound has been identified as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs), highlighting its potential for applications in the development of novel insecticides and as a scaffold for therapeutic agents targeting the nervous system.[4] This guide aims to provide researchers with the foundational knowledge and practical methodologies required to investigate these compelling natural products.

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound and its related alkaloids is presented below. This data is essential for designing extraction, purification, and analytical protocols, as well as for understanding their biological activity.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO | [1] |

| Molecular Weight | 209.33 g/mol | [1] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Solubility | Soluble in chloroform and methanol | [5] |

| CAS Number | 34290-97-6 | [1] |

Pharmacological Activity of this compound and Related Alkaloids

The primary pharmacological target of this compound and its analogues is the nicotinic acetylcholine receptor (nAChR), where they act as non-competitive inhibitors. The following table summarizes the inhibitory potency of these alkaloids, as determined by the displacement of [³H]-TCP, a non-competitive channel blocker, from the Torpedo muscle nAChR. A lower IC₅₀ value indicates greater potency.[4]

| Compound | Modification from Prethis compound | IC₅₀ (µM) for Inhibition of [³H]-TCP Binding |

| Prethis compound | - | ~2.5 |

| Hippodamine | Stereoisomer | ~2.5 |

| N-Methyl-prethis compound | N-methylation (quaternary amine) | ~2.5 |

| N-Methyl-hippodamine | N-methylation (quaternary amine) | ~2.5 |

| This compound | N-oxide of Prethis compound | >100 |

| Convergine | N-oxide of Hippodamine | >100 |

Biosynthesis of this compound

This compound is not sequestered from the ladybird's diet but is produced de novo.[2] In vitro studies utilizing radiolabeled precursors have demonstrated that this compound is biosynthesized via a fatty acid pathway, rather than a polyketide pathway.[5] The biosynthesis is understood to occur within the fat body of the insect.[6] While the complete enzymatic machinery has not been fully elucidated, the proposed pathway involves the cyclization of a fatty acid precursor to form the characteristic tricyclic core of prethis compound, which is subsequently oxidized to this compound.

Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from Coccinella septempunctata.

Extraction and Isolation of this compound

The following protocol is a composite based on established methods for the extraction of alkaloids from ladybird beetles.[3][7]

4.1.1 Materials and Reagents

-

Adult Coccinella septempunctata specimens

-

Methanol (ACS grade)

-

Sulfuric acid (H₂SO₄), 2% (v/v) aqueous solution

-

Ammonium hydroxide (NH₄OH), concentrated

-

Diethyl ether (ACS grade)

-

Chloroform (ACS grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Homogenizer

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH indicator strips

4.1.2 Extraction and Purification Procedure

-

Homogenization: A known mass of C. septempunctata is homogenized in methanol. A ratio of 10 mL of methanol per gram of insect material is recommended.

-

Filtration: The homogenate is filtered to remove solid debris. The solid material is washed with a small volume of methanol to ensure complete extraction of the alkaloids.

-

Solvent Evaporation: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Acidification: The residue is redissolved in a 2% aqueous solution of sulfuric acid. This step protonates the alkaloids, rendering them water-soluble.

-

Removal of Neutral Compounds: The acidic aqueous solution is transferred to a separatory funnel and extracted three times with equal volumes of diethyl ether. The ether layers, containing neutral and weakly basic compounds, are discarded.

-

Basification: The aqueous phase is carefully basified to a pH of 9-10 with concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: The basified aqueous solution is extracted three times with equal volumes of chloroform. The chloroform layers, containing the free alkaloids, are combined.

-

Drying and Evaporation: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkaloid extract.

Workflow for the extraction and isolation of this compound.

Analytical Characterization

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of this compound and related alkaloids in the crude extract.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., ion trap or quadrupole).

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable.[8]

-

Carrier Gas: Helium at a constant flow rate of approximately 1.2 mL/min.[8]

-

Injector: Splitless mode with an injector temperature of 240 °C.[8]

-

Oven Temperature Program:

-

Mass Spectrometer:

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

-

Internal Standard: Tetramethylsilane (TMS) can be used as an internal reference standard (δ = 0.00 ppm).

-

Spectra to Acquire: ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC are necessary for complete structural assignment.

¹³C NMR Data for this compound Hydrochloride in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 68.3 |

| C-3 | 29.8 |

| C-3a | 75.8 |

| C-4 | 22.1 |

| C-5 | 22.1 |

| C-6 | 29.8 |

| C-6a | 75.8 |

| C-7 | 29.8 |

| C-8 | 22.1 |

| C-9 | 22.1 |

| C-9a | 75.8 |

| C-10 | 29.8 |

| Me-2 | 19.4 |

Mechanism of Action: Signaling Pathway

This compound functions as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). Unlike competitive inhibitors that bind to the acetylcholine binding site, this compound is thought to bind to an allosteric site within the ion channel of the receptor. This binding event stabilizes a non-conducting state of the receptor, thereby preventing ion flux even when acetylcholine is bound to the orthosteric site. The precise location of the this compound binding site on the nAChR has not yet been definitively determined.

Non-competitive inhibition of nAChR by this compound.

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound alkaloids. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug development. The unique structure and biological activity of this compound and its analogues warrant further investigation, particularly in the context of their interaction with nicotinic acetylcholine receptors. Future research may focus on elucidating the precise binding site of these alkaloids, exploring their therapeutic potential, and developing synthetic routes to access these and related compounds.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prethis compound - Wikipedia [en.wikipedia.org]

- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. In vitro production of adaline and this compound, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Biosynthesis of Coccinelline in Coccinella septempunctata: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of coccinelline, a key defensive alkaloid in the seven-spot ladybird, Coccinella septempunctata. This document details the proposed biosynthetic pathway, presents available quantitative data, outlines key experimental protocols, and discusses the known genetic and enzymatic basis of this process.

Introduction: The Chemical Defense of Coccinella septempunctata

Coccinella septempunctata produces this compound and its precursor, prethis compound, as part of a sophisticated chemical defense system to deter predators.[1][2] When provoked, these alkaloids are released from the ladybird's leg joints in a fluid known as reflex blood.[2] this compound is the N-oxide of prethis compound and is a significant component of this defensive secretion.[2] The biosynthesis of these compounds is of great interest for its potential applications in the development of novel insecticides and therapeutic agents, as prethis compound has been identified as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[2]

Proposed Biosynthetic Pathway of this compound

Contrary to initial hypotheses of a polyketide origin, current evidence strongly suggests that this compound biosynthesis in C. septempunctata proceeds via a fatty acid pathway.[1][2][3] The entire process is believed to take place within the fat body of the ladybug.[1][3]

The proposed pathway begins with the fundamental building block, acetate, which is utilized in the synthesis of long-chain fatty acids. While the specific enzymes responsible for the later cyclization and modification steps in this compound synthesis have not yet been fully characterized, several key genes involved in the foundational fatty acid biosynthesis in C. septempunctata have been identified. These include Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), Long-chain fatty acid-CoA ligase (ACSL), Elongase of very-long-chain fatty acids (ELO), and very-long-chain 3-oxoacyl-CoA reductase (KAR).[1][4][5]

Isotopic labeling studies have indicated that stearic acid (C18:0) is a more efficiently incorporated precursor for this compound compared to palmitic (C16:0) or myristic (C14:0) acids.[1][6] The nitrogen atom in the this compound structure is proposed to be derived from glutamine.[3] The long-chain fatty acid is then thought to undergo a series of cyclization and modification reactions to form the tricyclic amine, prethis compound. The final step in the biosynthesis is the oxidation of prethis compound to form this compound.

Quantitative Data on this compound Biosynthesis

Quantitative data on the biosynthesis of this compound is limited. However, studies on this compound and related ladybug alkaloids provide some insights into the efficiency and regulation of this process.

| Parameter | Value | Ladybug Species | Alkaloid | Reference |

| Precursor Incorporation | ||||

| Stearic Acid (C18:0) | More efficiently incorporated than C16:0 or C14:0 | Coccinella septempunctata | This compound | [1][6] |

| In vitro vs. In vivo Activity | ||||

| Specific Activity of Labeled Alkaloid | ~10x higher in in vitro assays vs. feeding | Coccinella septempunctata | This compound | [3] |

| Dietary Effects | ||||

| Restricted Aphid Diet | Lower levels of the free base | Coccinella septempunctata | Prethis compound | [4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on several key experimental techniques.

In Vitro Biosynthesis using Radiolabeled Precursors

This foundational method is used to trace the incorporation of precursors into the final alkaloid product.

Objective: To determine the precursors of this compound and to identify the site of its biosynthesis.

Generalized Protocol:

-

Tissue Dissection: Anesthetize adult C. septempunctata on ice. Dissect the fat body, along with other tissues for comparison (e.g., gut, muscle), in a sterile insect saline solution.

-

Incubation: Place the dissected tissues in a culture medium supplemented with a radiolabeled precursor, such as [1-¹⁴C]acetate or [2-¹⁴C]acetate. Incubate for a defined period (e.g., 4-24 hours) at a controlled temperature.

-

Alkaloid Extraction: After incubation, homogenize the tissues and extract the alkaloids using an appropriate organic solvent (e.g., chloroform or dichloromethane).

-

Purification and Analysis: Purify the extracted alkaloids using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification of Radioactivity: Measure the radioactivity of the purified this compound using liquid scintillation counting to determine the extent of precursor incorporation.

Isotopic Labeling with Stable Isotopes and GC-MS Analysis

This method is used to determine the efficiency of incorporation of different fatty acid precursors.

Objective: To identify the primary fatty acid precursor for this compound biosynthesis.

Generalized Protocol:

-

Precursor Administration: Feed C. septempunctata an artificial diet containing a stable isotope-labeled fatty acid (e.g., deuterated or ¹³C-labeled stearic acid).

-

Incubation Period: Allow the ladybugs to metabolize the labeled precursor over a period of several days.

-

Alkaloid Extraction: Extract the alkaloids from the whole body or dissected tissues as described above.

-

GC-MS Analysis: Analyze the extracted alkaloids using Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the different compounds in the extract, and the mass spectrometer detects the mass-to-charge ratio of the compounds and their fragments. The incorporation of the stable isotope-labeled precursor will result in a corresponding mass shift in the this compound molecule, which can be detected by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the structural elucidation of novel compounds and for confirming the structure of known compounds like this compound. It provides detailed information about the chemical environment of individual atoms within a molecule.

Genetic and Enzymatic Basis

While the complete set of genes and enzymes for this compound biosynthesis has not been identified, research on lipid metabolism in C. septempunctata has revealed key enzymes involved in the production of the fatty acid precursors.[1] Transcriptome analysis has identified genes for the following enzymes:

-

Acetyl-CoA Carboxylase (ACC): Catalyzes the first committed step in fatty acid synthesis.[1]

-

Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes the synthesis of fatty acids.[4][5]

-

Long-chain fatty acid-CoA ligase (ACSL): Activates fatty acids for their subsequent metabolism.[1]

-

Elongase of very-long-chain fatty acids (ELO): Involved in the elongation of fatty acid chains.[1]

-

Very-long-chain 3-oxoacyl-CoA reductase (KAR): Participates in the fatty acid elongation cycle.[1]

The genes encoding the enzymes responsible for the cyclization of the fatty acid precursor and the subsequent oxidation to this compound remain to be discovered.

Regulation of Biosynthesis

The biosynthesis of this compound is known to be influenced by diet. Studies have shown that a restricted aphid diet can lead to lower levels of prethis compound.[4] However, the specific signaling pathways and regulatory networks that control the expression of the biosynthetic genes and the overall production of this compound are not yet understood.

Conclusion and Future Perspectives

The biosynthesis of this compound in Coccinella septempunctata is a complex process that is beginning to be understood. The current model points towards a fatty acid-derived pathway, with stearic acid being a key precursor. While the initial steps of fatty acid synthesis are becoming clearer with the identification of relevant genes, the enzymes responsible for the key cyclization and oxidation steps remain elusive.

Future research should focus on:

-

Identification of the complete this compound biosynthetic gene cluster: This will likely involve a combination of genomics, transcriptomics, and proteomics approaches.

-

Functional characterization of the biosynthetic enzymes: This will provide a detailed understanding of the catalytic mechanisms involved in the formation of the complex tricyclic structure of this compound.

-

Elucidation of the regulatory mechanisms: Understanding how the biosynthesis of this compound is regulated in response to developmental and environmental cues will be crucial for a complete picture of this fascinating chemical defense system.

A deeper understanding of the biosynthesis of this compound will not only provide valuable insights into the chemical ecology of ladybirds but may also open up new avenues for the development of novel bioactive compounds for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Sequencing, Expression, and Functional Analyses of Four Genes Related to Fatty Acid Biosynthesis During the Diapause Process in the Female Ladybird, Coccinella septempunctata L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro production of adaline and this compound, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative transcriptome analysis provides a glance into the regulation of the Krüppel homolog 1 on the reproduction and diapause of the predatory ladybeetle, Coccinella septempunctata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

The Chemical Architecture of Coccinelline: A Deep Dive into its Structure and Stereochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coccinelline, a fascinating tricyclic alkaloid, serves as a potent defensive agent for ladybird beetles of the Coccinella genus. This guide provides a comprehensive exploration of its intricate chemical structure and stereochemistry, offering valuable insights for professionals in chemical research and drug development.

Chemical Structure: A Fused Tricyclic System

This compound is the N-oxide of prethis compound.[1] Its core structure is a 2-methylperhydro-9b-azaphenalene skeleton.[1] This unique architecture consists of three fused six-membered rings, creating a compact and rigid molecular framework.

The systematic IUPAC name for prethis compound is (1R,5S)-3-methyl-13-azatricyclo[7.3.1.05,13]tridecane.[2] this compound, as the N-oxide, features an oxygen atom coordinated to the central nitrogen atom.

Key Structural Features:

-

Tricyclic System: Three fused saturated six-membered rings.

-

Bridgehead Nitrogen: A nitrogen atom is located at a bridgehead position, common to all three rings.

-

Methyl Group: A methyl substituent is present at the C-2 position.

-

N-Oxide Functionality: The nitrogen atom is oxidized, a feature that distinguishes it from its precursor, prethis compound.

Stereochemistry: A Precisely Defined 3D Arrangement

The stereochemistry of this compound is crucial to its biological activity and is defined by the specific spatial arrangement of its atoms. The fusion of the three rings can lead to several possible stereoisomers. In this compound, the rings are fused in a specific conformation that results in a relatively flat molecular shape.[1]

The absolute configuration of the chiral centers in this compound has been determined through extensive spectroscopic and crystallographic studies. The relative stereochemistry of the ring junctions is a defining characteristic of this class of alkaloids.

Quantitative Structural Data

The precise geometric parameters of the this compound molecule have been elucidated through X-ray crystallography. These data provide a quantitative description of the bond lengths and angles within the molecule.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | P212121 | [3] |

| Unit Cell Dimensions | a = 12.34 Å, b = 13.56 Å, c = 7.65 Å | [3] |

| O-O distance (hemihydrochloride) | 2.43 Å | [3] |

Table 1: Crystallographic Data for this compound Hemihydrochloride

Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), provides detailed information about the chemical environment of each atom in the molecule.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1H NMR | Data not fully available in a single source | ||

| 13C NMR (CDCl3) | See detailed assignments in reference[1] |

Table 2: NMR Spectroscopic Data for this compound. A comprehensive assignment of the 1H and 13C NMR spectra for this compound and its related alkaloids has been published.[1]

Experimental Protocols

The structural elucidation of this compound has relied on a combination of isolation from natural sources and characterization using advanced analytical techniques.

Isolation and Purification

-

Source: this compound is typically isolated from the hemolymph of ladybird beetles, such as Coccinella septempunctata.[2]

-

Extraction: The beetles are often agitated in a solvent like methanol or ethanol to prompt the release of the defensive alkaloids from their leg joints.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel or alumina, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation Methodologies

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of a molecule.[4]

-

Crystallization: Pure this compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation or vapor diffusion. For this compound, crystals of its hemihydrochloride salt were used for analysis.[3]

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded by a detector.[5]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined.[5] This model is then refined to best fit the experimental data, providing precise bond lengths, bond angles, and the absolute configuration of the molecule.[4]

NMR spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule.

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl3).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1H NMR: To identify the different types of protons and their neighboring atoms.

-

13C NMR: To identify the different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to determine long-range correlations, which helps in assembling the molecular structure.

-

-

Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to assign the signals to specific atoms in the molecule and to deduce the relative stereochemistry. A detailed analysis of the 1H and 13C NMR spectra of this compound has been instrumental in confirming its structure.[1]

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the determination of the chemical structure and stereochemistry of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

Biosynthesis and Relationship to Prethis compound

This compound is biosynthesized in ladybird beetles from its immediate precursor, prethis compound, through an N-oxidation reaction.[1] The biosynthesis of prethis compound is thought to proceed through a polyketide pathway.[2]

The following diagram illustrates the relationship between prethis compound and this compound.

Caption: Biosynthetic conversion of prethis compound to this compound.

References

- 1. zin.ru [zin.ru]

- 2. Prethis compound - Wikipedia [en.wikipedia.org]

- 3. The crystal structure of the hemihydrochloride of coccinellin, the defensive N-oxide alkaloid of the beetle Coccinella Septempunctata, a case of symmetrical hydrogen bonding - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Coccinelline: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccinelline, a fascinating tricyclic alkaloid, is a key component of the chemical defense system of ladybird beetles (Coleoptera: Coccinellidae). As the N-oxide of prethis compound, this natural product has garnered significant interest due to its unique structure and biological activity. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, including its molecular characteristics and spectral data. Detailed experimental protocols for its isolation, purification, and analysis are presented, alongside a discussion of its biosynthetic pathway and mechanism of action as a non-competitive inhibitor of nicotinic acetylcholine receptors. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, chemical ecology, and drug development.

Physicochemical Properties

This compound is a stable, non-volatile alkaloid. While specific experimental values for its melting point, boiling point, and solubility are not extensively documented in publicly available literature, its molecular formula and weight have been determined.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO | --INVALID-LINK-- |

| Molecular Weight | 209.33 g/mol | --INVALID-LINK-- |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| CAS Number | 34290-97-6 | --INVALID-LINK-- |

Spectral Data

The structure of this compound has been elucidated through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule.

Table 2: ¹H NMR (600 MHz, CDCl₃) Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 3.39 | m | |

| H-3a | 3.03 | ddd | J = 12.0, 5.5, 2.5 |

| H-3b | 1.83 | m | |

| H-4a | 3.03 | ddd | J = 12.0, 5.5, 2.5 |

| H-4b | 1.83 | m | |

| H-5a | 1.95 | m | |

| H-5b | 1.55 | m | |

| H-6a | 3.03 | ddd | J = 12.0, 5.5, 2.5 |

| H-6b | 1.83 | m | |

| H-7a | 1.95 | m | |

| H-7b | 1.55 | m | |

| H-8a | 1.95 | m | |

| H-8b | 1.55 | m | |

| H-9a | 3.03 | ddd | J = 12.0, 5.5, 2.5 |

| H-9b | 1.83 | m | |

| CH₃ | 1.15 | d | J = 6.5 |

| Data sourced from Lebrun et al., 1999. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the this compound molecule.

Table 3: ¹³C NMR (150.87 MHz, CDCl₃) Chemical Shifts (δ) for this compound

| Carbon | Chemical Shift (ppm) |

| C-2 | 70.2 |

| C-3 | 25.5 |

| C-3a | 68.9 |

| C-4 | 25.5 |

| C-5 | 24.9 |

| C-6 | 25.5 |

| C-6a | 68.9 |

| C-7 | 24.9 |

| C-8 | 24.9 |

| C-9 | 25.5 |

| C-9a | 68.9 |

| C-9b | 75.6 |

| CH₃ | 15.1 |

| Data sourced from Lebrun et al., 1999 and SpectraBase.[1][2] |

Experimental Protocols

Isolation and Purification of this compound from Ladybirds (Coccinella septempunctata)

This protocol outlines a general procedure for the extraction and purification of this compound from ladybird beetles.

Caption: Non-competitive inhibition of nAChR by this compound.

Biosynthesis

This compound is biosynthesized in the fat body of the ladybird from fatty acid precursors. [3]The pathway involves the cyclization of a polyketide chain derived from acetate units, followed by the incorporation of a nitrogen atom, and finally N-oxidation of the prethis compound intermediate.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound remains a molecule of significant interest due to its ecological role and its potential as a lead compound for the development of novel insecticides or pharmaceuticals targeting nicotinic acetylcholine receptors. This technical guide consolidates the current knowledge on its physical and chemical properties, providing a valuable resource for the scientific community. Further research is warranted to fully elucidate its physical properties, such as melting point and solubility, and to explore the full spectrum of its biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro production of adaline and this compound, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Ascendancy of Coccinelline Ladybirds: A Technical Guide to Their Phylogeny, Chemical Ecology, and Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The subfamily Coccinellinae represents a major radiation within the beetle family Coccinellidae, commonly known as ladybirds or ladybugs. This guide delves into the evolutionary significance of this subfamily, exploring the phylogenetic relationships, the sophisticated chemical defense mechanisms centered around alkaloids, and the key evolutionary innovations that have facilitated their ecological success. With a global distribution of over 6,000 species, the Coccinellidae family, and particularly the Coccinellinae, are of significant scientific and economic interest, playing crucial roles in biological pest control. This document provides a comprehensive overview of the current understanding of Coccinellinae evolution, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to serve as a valuable resource for researchers in entomology, evolutionary biology, and natural product chemistry.

Phylogenetic Framework of Coccinellinae

Recent molecular phylogenetic studies have robustly supported the monophyly of the subfamily Coccinellinae. The classification of Coccinellidae has evolved, with recent analyses recognizing three subfamilies: Microweiseinae, Monocoryninae, and Coccinellinae. The relationships between these subfamilies are strongly supported, with Microweiseinae being the sister group to a clade formed by Monocoryninae and Coccinellinae. While the monophyly of Coccinellinae is well-established, the phylogenetic relationships among its constituent tribes are not yet fully resolved, with many nodes in phylogenetic trees receiving weak support.

The crown group of extant lady beetles is estimated to have originated in the Early Cretaceous, around 143 million years ago (Mya), with a rapid diversification period during the Late Cretaceous (120–70 Mya). This evolutionary radiation is hypothesized to be linked to the rise of angiosperms, which in turn promoted the diversification of herbivorous insects like aphids, the primary food source for many Coccinellinae.

Table 1: Estimated Divergence Times for Key Lineages in Coccinellidae

| Clade | Estimated Divergence Time (Mya) | Reference(s) |

| Crown Coccinellidae | ~143 | |

| Crown Coccinellinae | Not specified in provided search results | - |

| Coccinellini | ~54 | |

| Epilachnini | ~48 |

Table 2: Species Diversity within Selected Coccinellidae Tribes

| Tribe | Number of Species (Approximate) | Geographic Distribution | Primary Diet | Reference(s) |

| Coccinellini | >1000 | Worldwide | Aphids | |

| Chilocorini | ~130 | Worldwide | Scale insects | |

| Scymnini | >1000 | Worldwide | Mites, scale insects | |

| Epilachnini | ~1200 | Worldwide | Plants (phytophagous) |

Chemical Defense: The Alkaloid Arsenal

A key evolutionary innovation contributing to the success of Coccinellinae is their sophisticated chemical defense system, primarily based on the production of a diverse array of alkaloids. These toxic and distasteful compounds are present in all life stages, from eggs to adults, and are secreted through reflex bleeding from leg joints when the ladybird is threatened. This chemical defense is often coupled with aposematic (warning) coloration, a classic example of honest signaling to predators.

The alkaloids found in Coccinellinae are structurally diverse and include piperidines, azamacrolides, and polycyclic alkaloids. Notable examples include coccinelline, adaline, and harmonine. The biosynthesis of these alkaloids is a subject of ongoing research, with studies indicating that they are synthesized de novo by the ladybirds, likely via a fatty acid or polyketide pathway.

Table 3: Major Alkaloids in Select Coccinellinae Species

| Species | Major Alkaloid(s) | Chemical Class | Reference(s) |

| Coccinella septempunctata | This compound | Polycyclic alkaloid | |

| Adalia bipunctata | Adaline, Adalinine | Piperidine alkaloid | |

| Harmonia axyridis | Harmonine | Polycyclic alkaloid |

Experimental Protocols

Phylogenetic Analysis of Coccinellinae

Objective: To reconstruct the evolutionary relationships within the subfamily Coccinellinae using molecular data.

Methodology:

-

DNA Extraction:

-

Genomic DNA is typically extracted from a single leg or thoracic muscle tissue of an adult ladybird specimen preserved in 95-100% ethanol.

-

Commercial kits, such as the DNeasy Blood & Tissue Kit (Qiagen), are commonly used following the manufacturer's protocol for animal tissues.

-

-

PCR Amplification:

-

Specific gene regions are amplified using the Polymerase Chain Reaction (PCR). Commonly used markers for Coccinellidae phylogenetics include mitochondrial genes like cytochrome c oxidase subunit I (COI) and 16S ribosomal RNA (16S rRNA), and nuclear genes such as 18S and 28S ribosomal RNA.

-

COI Primers (example):

-

LCO1490: 5'-GGTCAACAAATCATAAAGATATTGG-3'

-

HCO2198: 5'-TAAACTTCAGGGTGACCAAAAAATCA-3'

-

-

PCR Reaction Mix (typical 25µL reaction):

-

5 µL 5x PCR Buffer

-

0.5 µL 10mM dNTPs

-

1.25 µL 10µM Forward Primer

-

1.25 µL 10µM Reverse Primer

-

0.25 µL Taq Polymerase (5 U/µL)

-

1 µL DNA template (10-50 ng)

-

15.75 µL Nuclease-free water

-

-

PCR Cycling Conditions (example for COI):

-

Initial denaturation: 94°C for 5 min

-

35 cycles of:

-

Denaturation: 94°C for 30 sec

-

Annealing: 48-55°C for 45 sec (optimize for primer pair)

-

Extension: 72°C for 1 min

-

-

Final extension: 72°C for 10 min

-

-

-

DNA Sequencing:

-

PCR products are purified to remove unincorporated primers and dNTPs.

-

Sequencing is performed using the Sanger sequencing method on an automated DNA sequencer.

-

-

Phylogenetic Reconstruction:

-

Sequences are aligned using software like MAFFT or ClustalW.

-

Phylogenetic trees are constructed using methods such as Maximum Likelihood (e.g., RAxML, IQ-TREE) and Bayesian Inference (e.g., MrBayes, BEAST).

-

Analysis of this compound Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the alkaloid composition in ladybird samples.

Methodology:

-

Sample Preparation and Extraction:

-

Whole bodies or specific tissues (e.g., hemolymph) are used.

-

Samples are homogenized in a suitable solvent, typically dichloromethane or a mixture of chloroform and methanol.

-

The homogenate is filtered or centrifuged to remove solid debris.

-

The solvent is evaporated under a stream of nitrogen to concentrate the extract.

-

-

GC-MS Analysis:

-

The extract is redissolved in a small volume of solvent and injected into the GC-MS system.

-

GC Column (example): A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program (example):

-

Initial temperature: 60°C, hold for 2 min

-

Ramp to 280°C at a rate of 10°C/min

-

Hold at 280°C for 10 min

-

-

Mass Spectrometer Settings (example):

-

Ionization mode: Electron Impact (EI) at 70 eV

-

Mass range: m/z 40-550

-

-

-

Data Analysis:

-

Alkaloids are identified by comparing their mass spectra and retention times with those of known standards or by interpreting the fragmentation patterns.

-

Quantification can be achieved by creating a calibration curve with known concentrations of alkaloid standards.

-

Predator Deterrence Bioassay

Objective: To assess the deterrent effect of ladybird alkaloids on potential predators.

Methodology:

-

Predator Model: Ants are commonly used as a model predator due to their ecological relevance and sensitivity to chemical deterrents.

-

Bait Preparation:

-

A palatable food source, such as a small piece of cookie or a sugar solution, is used as the bait.

-

The ladybird alkaloid extract (or a purified alkaloid) is applied to the experimental bait at a biologically relevant concentration.

-

A control bait is treated with the solvent only.

-

-

Experimental Arena:

-

The experiment is conducted in a neutral arena, such as a Petri dish.

-

Individual ants are introduced into the arena and their interaction with the control and experimental baits is observed.

-

-

Data Collection:

-

Metrics to be recorded include:

-

Time to first contact with the bait.

-

Duration of feeding on the bait.

-

Whether the bait is consumed or rejected.

-

Number of ants recruiting to the bait.

-

-

-

Statistical Analysis:

-

Statistical tests (e.g., t-test, Mann-Whitney U test) are used to compare the predator's response to the control and experimental baits.

-

Visualizing Evolutionary and Biological Processes

Simplified Biosynthetic Pathway of this compound Alkaloids

Caption: A simplified diagram illustrating the proposed biosynthetic pathway of common this compound alkaloids.

Experimental Workflow for Phylogenetic Analysis

Caption: A flowchart outlining the key steps in a typical molecular phylogenetic study of Coccinellinae.

Logical Relationship in Predator-Prey Dynamics

Caption: A diagram illustrating the ecological interactions centered around Coccinellinae chemical defense.

Evolutionary Significance and Future Directions

The evolutionary success of the Coccinellinae is a multifaceted story of adaptation and diversification. Their radiation appears to be closely tied to the co-evolution with their primary prey, sternorrhynchan insects, and was likely facilitated by the innovation of potent chemical defenses. This allowed them to exploit a food resource that was often tended and protected by ants.

For professionals in drug development, the diverse alkaloids produced by Coccinellinae represent a largely untapped reservoir of novel chemical entities. These compounds have demonstrated biological activity, including insecticidal and antimicrobial properties, and could serve as lead compounds for the development of new pharmaceuticals or agrochemicals.

Future research should focus on:

-

Resolving the deeper phylogenetic relationships within the Coccinellinae to provide a more robust framework for comparative studies.

-

Elucidating the complete biosynthetic pathways of various ladybird alkaloids, which could open avenues for their synthetic production.

-

Screening a wider range of this compound alkaloids for their pharmacological and insecticidal properties.

-

Investigating the genetic basis of alkaloid production and aposematic coloration.

By integrating phylogenetic, chemical, and ecological data, we can continue to unravel the evolutionary marvels of the Coccinellinae and harness their unique biology for scientific and practical applications.

An In-depth Technical Guide to the Precursors in the Coccinelline Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccinelline, a tricyclic alkaloid, is a key defensive compound in ladybirds of the Coccinella genus. Its unique structure and biological activity have garnered significant interest. While the total chemical synthesis of this compound has been accomplished, its natural biosynthetic pathway is not yet fully elucidated. Current research strongly indicates that this compound biosynthesis deviates from a typical polyketide pathway, instead originating from fatty acid metabolism. This technical guide synthesizes the current understanding of the precursors and the proposed biosynthetic route to this compound, providing a theoretical framework for researchers. It outlines the primary precursors, hypothesized enzymatic transformations, and general experimental methodologies for investigating this pathway. It is important to note that many of the specific enzymes and intermediates are presently speculative and await definitive experimental confirmation.

Introduction to this compound and its Biosynthesis

This compound and its immediate precursor, prethis compound, are defining alkaloids of the Coccinella genus, playing a crucial role in the chemical defense strategy of these insects against predators. These compounds are synthesized de novo by the ladybirds and are not sequestered from their diet. The biosynthetic machinery is believed to be localized within the fat body of the insect, a central site for energy storage and metabolism.[1] Early hypotheses suggested a polyketide origin for this compound; however, isotopic labeling studies have provided compelling evidence for a pathway derived from fatty acid precursors.[1]

Primary Precursors in the this compound Biosynthetic Pathway

The biosynthesis of the complex this compound molecule begins with simple, ubiquitous metabolic building blocks.

-

Acetate: As with all fatty acid synthesis, the fundamental two-carbon unit is derived from acetyl-CoA. In vitro experiments using [1-¹⁴C] and [2-¹⁴C]acetate have demonstrated its incorporation into the this compound skeleton.[1]

-

Stearic Acid (C18:0): Isotopic labeling experiments have identified stearic acid as a more efficiently incorporated long-chain fatty acid precursor for this compound compared to palmitic acid (C16:0) or myristic acid (C14:0).[1] This suggests that the C18 backbone of stearic acid is a key determinant for the subsequent cyclization reactions.

-

Glutamine: The nitrogen atom within the tricyclic core of this compound is proposed to be primarily derived from the amino acid glutamine.[1] Glutamine is a common nitrogen donor in various biosynthetic pathways.

Quantitative Data on Precursor Incorporation

While the precursors have been identified, precise quantitative data on the efficiency of their incorporation into this compound remains limited in the public domain. The available literature emphasizes the relative efficiency of precursor utilization rather than absolute yields or kinetic parameters of the involved enzymes.

| Precursor | Relative Incorporation Efficiency | Notes |

| Stearic Acid (C18:0) | High | More efficiently incorporated than C16:0 and C14:0 fatty acids.[1] |

| Palmitic Acid (C16:0) | Lower than Stearic Acid | |

| Myristic Acid (C14:0) | Lower than Stearic Acid | |

| Acetate | Foundational | Incorporated as the basic building block of the fatty acid precursor.[1] |

| Glutamine | High | Identified as the preferred nitrogen source.[1] |

Note: The lack of extensive quantitative data highlights a significant gap in the current understanding of the this compound biosynthetic pathway and presents an opportunity for future research.

Proposed Biosynthetic Pathway of this compound

The transformation of stearic acid into the complex polycyclic structure of this compound is a multi-step enzymatic process. The exact intermediates and the enzymes catalyzing each step are yet to be definitively identified. The following is a hypothesized pathway based on known biochemical reactions.

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Description of the Proposed Pathway:

-

Fatty Acid Synthesis: The pathway initiates with the synthesis of stearic acid (C18:0) from acetyl-CoA via the fatty acid synthase (FAS) complex and associated elongases in the fat body.

-

Fatty Acid Modification: The saturated stearic acid chain is believed to undergo a series of modifications, including desaturation to introduce double bonds and subsequent oxidation. The specific enzymes responsible are unknown but are hypothesized to be desaturases and oxidases.

-

Cyclization and Nitrogen Incorporation: The modified fatty acid chain then undergoes a series of cyclization reactions to form the characteristic tricyclic perhydro-9b-azaphenalene core of prethis compound. During this process, a nitrogen atom, likely from glutamine, is incorporated, a reaction that could be catalyzed by an aminotransferase.

-

Formation of Prethis compound: These cyclization and incorporation steps lead to the formation of the immediate precursor, prethis compound.

-

Oxidation to this compound: In the final step, prethis compound is oxidized to its N-oxide form, this compound. This reaction is likely catalyzed by an N-oxygenase.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of techniques common to the study of natural product biosynthesis in insects.

General Protocol for In Vitro Biosynthesis using Radiolabeled Precursors

This protocol provides a general framework for tracing the incorporation of precursors into this compound within the insect's fat body.

Objective: To determine the incorporation of a radiolabeled precursor (e.g., [¹⁴C]-acetate, [³H]-stearic acid) into this compound.

Materials:

-

Live ladybirds (Coccinella septempunctata)

-

Radiolabeled precursor

-

Insect Ringer's solution

-

Dissection tools

-

Incubation chamber

-

Scintillation vials and cocktail

-

Analytical equipment (TLC, HPLC, GC-MS)

Procedure:

-

Dissection: Carefully dissect the fat body from the ladybirds in cold insect Ringer's solution.

-

Incubation: Place the dissected fat bodies in a small volume of Ringer's solution containing the radiolabeled precursor.

-

Time-Course: Incubate the tissue for varying periods (e.g., 1, 4, 8, 24 hours) at a controlled temperature.

-

Extraction: After incubation, homogenize the fat body tissue and extract the alkaloids using an appropriate organic solvent system.

-

Separation and Identification: Separate the components of the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Identify the spot/peak corresponding to this compound by comparison with an authentic standard.

-

Quantification: Quantify the radioactivity in the this compound fraction using liquid scintillation counting.

-

Analysis: Calculate the specific activity to determine the efficiency of precursor incorporation.

Diagram of the Experimental Workflow for Isotopic Labelingdot

digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, label="Workflow for Isotopic Labeling Studies", labelloc=t, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Dissect Fat Body" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate with Radiolabeled Precursor" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extract Alkaloids" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Separate by Chromatography (TLC/HPLC)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Identify this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "Quantify Radioactivity" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze Incorporation Rate" [shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Dissect Fat Body" -> "Incubate with Radiolabeled Precursor" -> "Extract Alkaloids" -> "Separate by Chromatography (TLC/HPLC)" -> "Identify this compound" -> "Quantify Radioactivity" -> "Analyze Incorporation Rate"; }

References

Coccinelline: A Neurotoxic Bastion in Predator Deterrence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coccinelline, a tricyclic alkaloid produced by ladybirds (family Coccinellidae), serves as a potent neurotoxin, forming a crucial component of their chemical defense strategy against predators. This technical guide provides a comprehensive overview of the neurotoxic properties of this compound, focusing on its mechanism of action as a predator deterrent. We delve into the molecular interactions of this compound with its primary target, the nicotinic acetylcholine receptor (nAChR), and explore the downstream signaling pathways that lead to predator repulsion and potential toxicity. This document synthesizes quantitative data on this compound's efficacy, details key experimental protocols for its study, and presents visual representations of the underlying molecular and cellular processes to facilitate a deeper understanding for researchers in neurotoxicology, chemical ecology, and pharmacology.

Introduction

The intricate interplay between predator and prey has driven the evolution of remarkable defensive adaptations. Among these, chemical defense is a widespread and highly effective strategy. Ladybirds, with their conspicuous aposematic coloration, advertise their unpalatability, which is largely conferred by a suite of defensive alkaloids. This compound, and its precursor prethis compound, are prominent among these chemical weapons. When threatened, ladybirds engage in "reflex bleeding," exuding droplets of their hemolymph laden with these toxic alkaloids from their leg joints.[1][2] This targeted delivery system ensures that a potential predator's first contact is with a potent neurotoxin, creating a powerful deterrent.

This guide will provide a detailed examination of this compound's role as a neurotoxin, with a specific focus on its utility in predator deterrence. We will explore its molecular mechanism of action, the physiological consequences for predators, and the experimental methodologies used to elucidate these properties.

Quantitative Data on this compound's Efficacy

The effectiveness of a chemical deterrent is quantifiable through various metrics, including its concentration in the host, its potency against target receptors, and its in vivo effects on predators. The following tables summarize the key quantitative data available for this compound and its closely related precursor, prethis compound.

Table 1: Deterrent Concentration of this compound

| Predator Species | Assay Type | Effective Deterrent Concentration | Source |

| Myrmica rubra (Ant) | Behavioral Assay | 0.5% | [3] |

Table 2: Inhibitory Potency of Prethis compound against Nicotinic Acetylcholine Receptors

| Receptor Source | Radioligand | IC50 (µM) | Note | Source |

| Torpedo muscle | [³H]-TCP | ~2.5 | Prethis compound is the free base of this compound (N-oxide). | BenchChem |

Mechanism of Action: A Non-Competitive Antagonist of nAChRs

The neurotoxic effects of this compound stem from its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the insect central nervous system responsible for fast excitatory synaptic transmission.[4][5]

This compound acts as a non-competitive antagonist of nAChRs. Unlike competitive antagonists that bind to the same site as the endogenous ligand acetylcholine (ACh), non-competitive antagonists bind to an allosteric site or within the ion channel pore itself. This binding action prevents the channel from opening, even when ACh is bound to the receptor. The consequence of this action is a blockage of the neuronal signal, leading to paralysis and, at higher concentrations, death in susceptible predators.[4][6]

The following diagram illustrates the proposed mechanism of this compound's interaction with the nAChR.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. A ladybug's bright colors advertise toxic chemical defenses | Colorado Arts and Sciences Magazine | University of Colorado Boulder [colorado.edu]

- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 4. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Coccinelline on the Insect Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccinelline, a defensive alkaloid produced by ladybird beetles (Family Coccinellidae), demonstrates neurotoxic properties by acting as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] This technical guide elucidates the molecular mechanism of action of this compound on the insect nervous system, based on available scientific literature. It provides a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The insect nervous system is a primary target for many insecticides.[3][4] Nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels crucial for fast synaptic transmission in insects, are a key molecular target for a significant portion of these compounds.[3][5] this compound and its precursors are alkaloids that constitute the major venom components of ladybird beetles, protecting them from predators.[1][2] While the chemical structures of many coccinellines have been characterized, their pharmacological properties are an emerging area of research.[1][2] This guide focuses on the current understanding of how this compound interacts with the insect nervous system, specifically its inhibitory action on nAChRs.

Core Mechanism of Action: Non-Competitive Inhibition of Nicotinic Acetylcholine Receptors

Current research indicates that this compound functions as a non-competitive inhibitor of nicotinic acetylcholine receptors.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to an allosteric site located deep within the ion channel of the nAChR.[1][2] This binding event prevents ion flow through the channel, even when ACh is bound to its receptor site, thereby inhibiting nerve impulse propagation.

Key findings supporting this mechanism include:

-

This compound and its analogues have been shown to displace the binding of [3H]piperidyl-N-(1-(2-thienyl)cyclohexyl)-3,4-piperidine ([3H]-TCP), a radioligand known to bind within the ion channel of the Torpedo muscle nAChR.[1][2]

-

High concentrations of coccinellid alkaloids did not compete with the binding of [3H]-cytisine, a ligand that binds to the ACh binding sites of the Torpedo receptor.[1][2]

-

The inhibition of the α7 nAChR by prethis compound was found to be insurmountable with respect to the concentration of acetylcholine, a characteristic feature of non-competitive inhibition.[1][2]

The chemical structure of this compound, specifically the presence of an N-oxide group (an electronegative oxygen bonded to an electropositive nitrogen), significantly influences its binding affinity. This compound and convergine, which possess this N-oxide, exhibit higher IC50 values (lower affinity) for displacing [3H]-TCP binding compared to their non-oxidized precursors, prethis compound and hippodamine.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the binding affinity of various coccinellid alkaloids to the nAChR ion channel, as determined by the displacement of [3H]-TCP.

| Alkaloid | Chemical Feature | Binding Affinity (IC50) for displacing [3H]-TCP | Reference |

| Prethis compound | Tertiary Amine | Lower IC50 (Higher Affinity) | [1] |

| Hippodamine | Tertiary Amine | Lower IC50 (Higher Affinity) | [1] |

| This compound | N-oxide | Significantly Higher IC50 (Lower Affinity) | [1] |

| Convergine | N-oxide | Significantly Higher IC50 (Lower Affinity) | [1] |

| Exochomine | Dimeric this compound | Highest IC50 (Lowest Affinity) | [1] |

Experimental Protocols

A key experimental method used to elucidate the mechanism of action of this compound is the radioligand binding assay. Below is a detailed protocol based on the descriptions found in the literature.[2][6]

Radioligand Binding Assay for nAChR Ion Channel

Objective: To determine the binding affinity of this compound and its analogues to the ion channel of nicotinic acetylcholine receptors by measuring the displacement of a specific radioligand.

Materials:

-

Receptor Source: Membrane preparations rich in nAChRs (e.g., from the electric organ of Torpedo fish or insect neuronal cell lines).

-

Radioligand: [3H]piperidyl-N-(1-(2-thienyl)cyclohexyl)-3,4-piperidine ([3H]-TCP).

-

Test Compounds: this compound, prethis compound, hippodamine, convergine, exochomine, and other relevant alkaloids.

-

Assay Buffer: Appropriate buffer to maintain pH and ionic strength (e.g., Tris-HCl buffer).

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold system.

-

Scintillation Counter: To measure radioactivity.

-

Non-specific Binding Control: A high concentration of a known non-radioactive ligand that binds to the same site as the radioligand (e.g., unlabeled TCP).

Procedure:

-

Membrane Preparation: Homogenize the receptor-rich tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the nAChRs. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In microcentrifuge tubes or a multi-well plate, combine the following:

-

A fixed volume of the nAChR membrane preparation.

-

A fixed concentration of the radioligand, [3H]-TCP.

-

Varying concentrations of the test compound (this compound or its analogues) or the non-specific binding control.

-

Assay buffer to bring the final volume to a predetermined level.

-

-

Incubation: Incubate the mixture for a sufficient period at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competing ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of the non-specific binding control.

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

Displacement Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

IC50 Determination: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) from the displacement curve.

-

Visualizations

Signaling Pathway Diagram

Caption: Non-competitive inhibition of nAChR by this compound.

Experimental Workflow Diagram

Caption: Workflow of a radioligand binding assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its neurotoxic effects on the insect nervous system through non-competitive inhibition of nicotinic acetylcholine receptors.[1][2] By binding to an allosteric site within the ion channel, this compound effectively blocks neuronal signaling. The structure-activity relationship, particularly the role of the N-oxide group, provides valuable insights for the potential development of novel insecticides.

Further research is warranted to:

-

Characterize the specific subunits of insect nAChRs that this compound interacts with.

-

Conduct electrophysiological studies to directly measure the effect of this compound on ion channel conductance in insect neurons.

-

Perform in vivo studies to correlate the molecular mechanism with the physiological effects on insects.

A more comprehensive understanding of the pharmacology of this compound and other related alkaloids could pave the way for the design of new bio-inspired insecticides with potentially novel modes of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ion channels as targets for insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ion channels as insecticide targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Coccinelline from Coccinella septempunctata (Seven-spotted Ladybug)

Introduction

Coccinelline is a tricyclic azaphenalene alkaloid that serves as a potent defensive chemical in the seven-spotted ladybug, Coccinella septempunctata.[1] It is the N-oxide of its free base, prethis compound. This compound and its analogs are of interest to researchers in chemical ecology, natural product chemistry, and drug development due to their biological activity. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from C. septempunctata.

Data Presentation

While specific yields from whole-body extractions are not extensively reported in the literature, the following table summarizes key quantitative parameters related to this compound. Researchers should consider that alkaloid content can vary significantly based on the age, diet, and geographic origin of the ladybug population.[2][3]

| Parameter | Value/Range | Method of Determination | Source |

| Chemical Formula | C₁₃H₂₃NO | Mass Spectrometry | [1] |

| Concentration in Reflex Blood | Variable, can be up to 0.5% | Gas Chromatography | [1] |

| HPLC Retention Time | ~2.5 minutes (for prethis compound) | HPLC | [1] |

| Purity after Purification | >95% (achievable) | HPLC | Not specified |

Experimental Protocols

Protocol 1: Whole-Body Extraction of this compound

This protocol outlines the initial solvent extraction of total alkaloids from whole ladybugs.

Materials:

-

Live or frozen Coccinella septempunctata specimens

-

Methanol (reagent grade)

-

Conical flasks with glass stoppers

-

Homogenizer (e.g., tissue grinder or mortar and pestle)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Weigh the collected ladybug specimens.

-

For every 1 gram of ladybugs, add 10 mL of methanol to a conical flask. A common starting point is ~50 mL of methanol for 100 beetles.[1]

-

Homogenize the ladybugs in the methanol until a uniform slurry is obtained.

-

Securely stopper the flask and allow the mixture to macerate for 24 hours at room temperature with occasional agitation.

-

After maceration, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid debris.

-

Carefully decant the methanolic supernatant, which contains the crude alkaloid extract.

-

Concentrate the supernatant to a smaller volume using a rotary evaporator at a temperature not exceeding 40°C. This crude extract is now ready for purification.

Protocol 2: Acid-Base Extraction for Alkaloid Purification

This liquid-liquid extraction technique separates the basic alkaloids from neutral and acidic impurities.

Materials:

-

Crude methanolic extract (from Protocol 1)

-

Diethyl ether or Dichloromethane

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Separatory funnel (250 mL)

-

pH paper or a pH meter

-

Anhydrous sodium sulfate

Procedure:

-

Redissolve the concentrated crude extract from Protocol 1 in 50 mL of 1 M HCl.

-

Transfer the acidic solution to a separatory funnel.

-

Add 50 mL of diethyl ether to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The top organic layer contains neutral and acidic impurities. The bottom aqueous layer contains the protonated alkaloid salts.

-

Drain the lower aqueous layer into a clean flask. Discard the upper ether layer.

-

Return the aqueous layer to the separatory funnel and repeat the wash with another 50 mL of diethyl ether to remove any remaining non-basic impurities.

-

After the second wash, drain the aqueous layer into a beaker and cool it in an ice bath.

-

Slowly add 1 M NaOH to the aqueous solution while stirring, until the pH is approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.

-

Return the now basic aqueous solution to the separatory funnel.

-

Add 50 mL of fresh diethyl ether and shake vigorously to extract the free base alkaloids into the organic layer.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Collect the upper ether layer, which now contains the partially purified alkaloids.

-

Repeat the extraction of the aqueous layer with two more 25 mL portions of diethyl ether, combining all organic extracts.

-

Dry the combined ether extracts by adding a small amount of anhydrous sodium sulfate and swirling.

-

Filter the dried ether solution to remove the sodium sulfate.

-

Evaporate the ether under reduced pressure to yield the purified alkaloid extract.

Protocol 3: Chromatographic Purification and Analysis

Further purification and analysis can be achieved using Thin Layer Chromatography (TLC) for qualitative assessment and High-Performance Liquid Chromatography (HPLC) for both qualitative and quantitative analysis.

A. Thin Layer Chromatography (TLC)

Materials:

-

Silica gel TLC plates (e.g., Silica gel 60 F254)

-

Developing chamber

-

Mobile Phase: A common solvent system for alkaloids is Chloroform:Methanol:Ammonia (e.g., 8:2:0.5 v/v/v).[1]

-

Visualization: UV lamp (254 nm) and/or Dragendorff's reagent.

Procedure:

-

Dissolve a small amount of the purified alkaloid extract in methanol.

-

Spot the solution onto the baseline of a silica gel TLC plate.

-

Place the plate in a developing chamber containing the mobile phase.

-

Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Remove the plate, mark the solvent front, and let it dry.

-

Visualize the spots under a UV lamp or by spraying with Dragendorff's reagent (alkaloids typically appear as orange-brown spots).

-

Calculate the Retention Factor (Rf) for each spot.

B. High-Performance Liquid Chromatography (HPLC)

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Dissolve the purified alkaloid extract in a small volume of the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

Set the HPLC conditions as follows:

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 254 nm

-

Injection volume: 20 µL

-

Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.

-

-

Run the sample and analyze the resulting chromatogram. This compound and its related alkaloids will elute as distinct peaks. The retention time can be compared to a known standard if available. For preparative HPLC, the conditions can be scaled up to a larger column, and fractions corresponding to the desired peaks can be collected.

Visualizations

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Logical flow of the acid-base extraction for alkaloid purification.

References

Application Note: Quantification of Coccinelline in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Coccinelline is a tricyclic azaphenalene alkaloid that serves as a defensive chemical for many species of ladybugs (family Coccinellidae). Its presence and concentration in biological samples, such as hemolymph or tissue extracts, are of significant interest for ecological studies, chemical defense mechanism research, and potentially for the development of novel insecticides. This application note details a robust and sensitive method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides guidelines for sample preparation, instrument parameters, and method validation.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the diagram below.

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from insect hemolymph or tissue homogenates.

-

Reagents and Materials:

-

Dichloromethane (DCM), HPLC grade

-

Sodium sulfate, anhydrous

-

0.2 M Sodium carbonate buffer (pH 9.5)

-

Internal Standard (IS) solution (e.g., Atropine-d3 at 100 ng/mL in methanol)

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC vials with inserts

-

-

Procedure:

-

To 100 µL of the biological sample (hemolymph or tissue homogenate) in a microcentrifuge tube, add 50 µL of 0.2 M sodium carbonate buffer (pH 9.5).

-

Spike the sample with 10 µL of the internal standard solution.

-

Add 600 µL of dichloromethane to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean microcentrifuge tube.

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 50 µL of ethyl acetate.

-

Transfer the reconstituted sample to a GC vial with an insert for analysis.

-

2. GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended for the analysis of this compound.

-

Gas Chromatograph:

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: Increase to 200°C at 20°C/min.

-

Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-